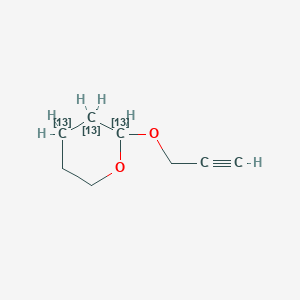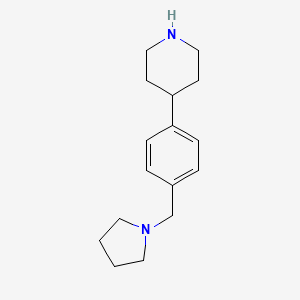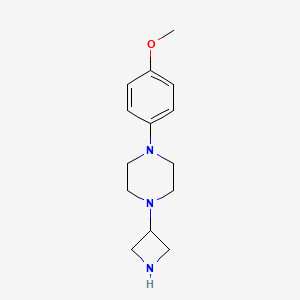
2-(2-Propynyloxy)tetrahydropyran-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Propynyloxy)tetrahydropyran-13C3 is a compound labeled with carbon-13 isotopes. It is an intermediate in the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-13C4, which is a metabolite of butadiene. This compound is used in various scientific research applications, particularly in the fields of organic chemistry and metabolic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves the reaction of propargyl alcohol with tetrahydropyran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in controlled environments to maintain the integrity of the isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Propynyloxy)tetrahydropyran-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Propynyloxy)tetrahydropyran-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: Used as a standard for environmental pollutant detection in air, water, soil, and food.
Wirkmechanismus
The mechanism of action of 2-(2-Propynyloxy)tetrahydropyran-13C3 involves its interaction with specific molecular targets and pathways. The compound’s isotopic labeling allows researchers to track its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-(2-Propynyloxy)tetrahydropyran: The non-labeled version of the compound.
Propargyl alcohol tetrahydropyranyl ether: Another compound with similar structural features.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A closely related compound with slight variations in its chemical structure.
Uniqueness: 2-(2-Propynyloxy)tetrahydropyran-13C3 is unique due to its carbon-13 isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of metabolic pathways.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
143.16 g/mol |
IUPAC-Name |
2-prop-2-ynoxy(2,3,4-13C3)oxane |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2/i3+1,5+1,8+1 |
InChI-Schlüssel |
HQAXHIGPGBPPFU-VCOCTNKGSA-N |
Isomerische SMILES |
C#CCO[13CH]1[13CH2][13CH2]CCO1 |
Kanonische SMILES |
C#CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)





![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)


![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)


